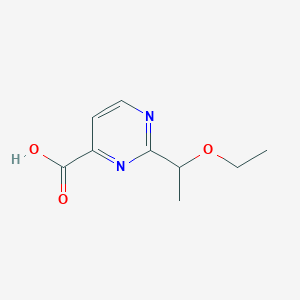![molecular formula C9H7F3O2 B13535974 (2S)-2-[4-(trifluoromethoxy)phenyl]oxirane](/img/structure/B13535974.png)
(2S)-2-[4-(trifluoromethoxy)phenyl]oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-[4-(trifluoromethoxy)phenyl]oxirane is an organic compound characterized by the presence of an oxirane ring and a trifluoromethoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[4-(trifluoromethoxy)phenyl]oxirane typically involves the epoxidation of a suitable precursor. One common method is the reaction of (2S)-2-[4-(trifluoromethoxy)phenyl]ethene with a peracid, such as m-chloroperoxybenzoic acid, under controlled conditions to form the oxirane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-[4-(trifluoromethoxy)phenyl]oxirane can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2S)-2-[4-(trifluoromethoxy)phenyl]oxirane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2S)-2-[4-(trifluoromethoxy)phenyl]oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, which can influence its interaction with cellular membranes and proteins.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-[4-(trifluoromethyl)phenyl]oxirane: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
(2S)-2-[4-(methoxy)phenyl]oxirane: Contains a methoxy group instead of a trifluoromethoxy group.
(2S)-2-[4-(fluoromethoxy)phenyl]oxirane: Contains a fluoromethoxy group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in (2S)-2-[4-(trifluoromethoxy)phenyl]oxirane imparts unique properties such as increased stability and lipophilicity compared to its analogs. This makes it a valuable compound for various applications, particularly in medicinal chemistry where these properties can enhance the efficacy and bioavailability of potential drugs.
Propiedades
Fórmula molecular |
C9H7F3O2 |
|---|---|
Peso molecular |
204.15 g/mol |
Nombre IUPAC |
(2R)-2-[4-(trifluoromethoxy)phenyl]oxirane |
InChI |
InChI=1S/C9H7F3O2/c10-9(11,12)14-7-3-1-6(2-4-7)8-5-13-8/h1-4,8H,5H2/t8-/m0/s1 |
Clave InChI |
NUVYGKYZDJEFEQ-QMMMGPOBSA-N |
SMILES isomérico |
C1[C@H](O1)C2=CC=C(C=C2)OC(F)(F)F |
SMILES canónico |
C1C(O1)C2=CC=C(C=C2)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


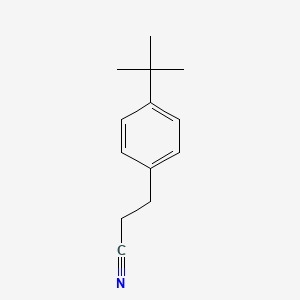
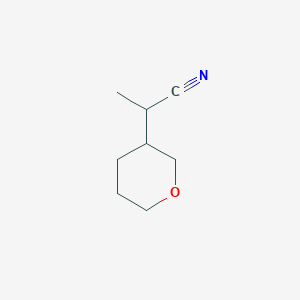
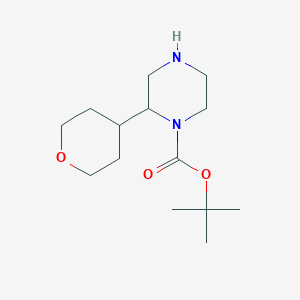
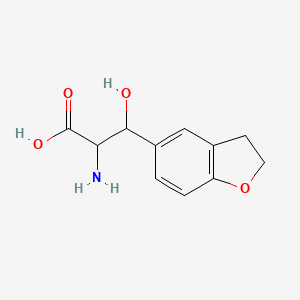




![2-(propan-2-yl)-2H-pyrazolo[4,3-b]pyridine-6-carboxylicacid](/img/structure/B13535929.png)
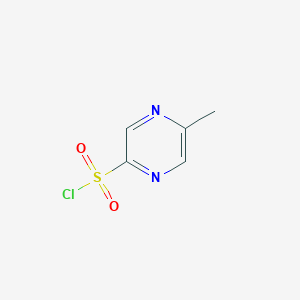
![5-Methyl-6-oxabicyclo[3.2.1]octan-1-amine](/img/structure/B13535945.png)
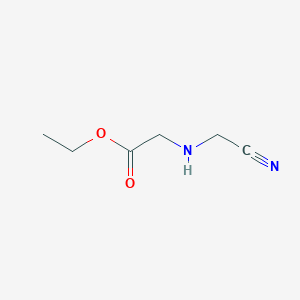
![2-(Bicyclo[4.1.0]heptan-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13535975.png)
